![molecular formula C8H19NO B2726856 2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol CAS No. 138001-48-6](/img/structure/B2726856.png)
2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol” is a chemical compound with the CAS Number: 138001-48-6 . It has a molecular weight of 145.24 . The IUPAC name for this compound is 1-(isobutylamino)-2-methyl-2-propanol . It is a pale yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H19NO/c1-7(2)5-9-6-8(3,4)10/h7,9-10H,5-6H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid . More specific physical and chemical properties like boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
Biofuel Production Enhancement
2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol, indirectly related to biofuel research, has seen applications in engineering key enzymes for biofuel production. For instance, engineered ketol-acid reductoisomerase and alcohol dehydrogenase have enabled anaerobic 2-methylpropan-1-ol production in Escherichia coli, achieving 100% theoretical yield under anaerobic conditions. This advancement is crucial for economically competitive biofuel processes, demonstrating how enzyme cofactor engineering can overcome limitations in biofuel commercialization (Bastian et al., 2011).
Polymerization Catalysts
The molecule has also found utility in polymer science, as seen in the organocatalyzed ring-opening polymerization (OROP) of 2-methyl-N-tosyl aziridine. Using commercial aminoalcohols as direct initiators, this process facilitates the synthesis of metal-free α-hydroxy-ω-amino telechelics based on polyaziridine, showcasing excellent control over molar masses and high chain-end fidelity. Such innovations underscore the versatility of aminoalcohols in polymer synthesis, offering a pathway to novel materials with tailored properties (Bakkali-Hassani et al., 2018).
Ligand Synthesis for Metal Complexes
In the field of coordination chemistry, this compound derivatives have been used to synthesize N2O2 donor ligands for metal complexes, including Cu(II), Ni(II), Zn(II), and Fe(III). These complexes, characterized by various spectroscopic methods and X-ray crystallography, demonstrate oxidative cleavage of plasmid DNA without external agents, highlighting their potential in biochemical and medical research (Sancheti et al., 2012).
Nucleotide Synthesis
Another application is seen in nucleotide synthesis, where derivatives of this compound have been employed in the solid-phase synthesis of oligonucleotides. This approach offers a cost-efficient strategy for the production of therapeutic oligonucleotides, simplifying postsynthesis processing by eliminating the need for concentrated ammonium hydroxide in deprotection steps (Grajkowski et al., 2001).
properties
IUPAC Name |
2-methyl-1-(2-methylpropylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-7(2)5-9-6-8(3,4)10/h7,9-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZQTDQCOWCWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

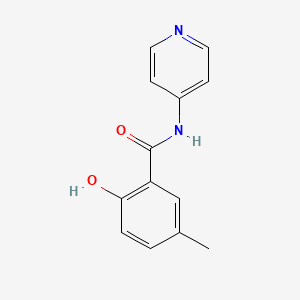
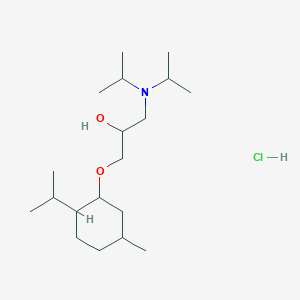
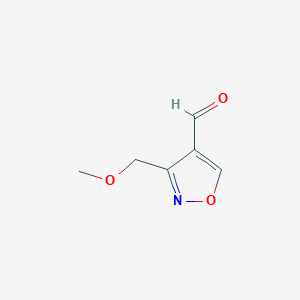


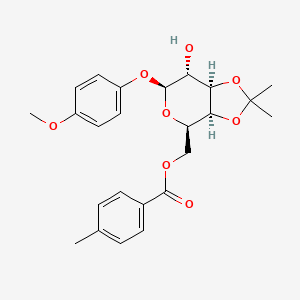

![2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2726785.png)
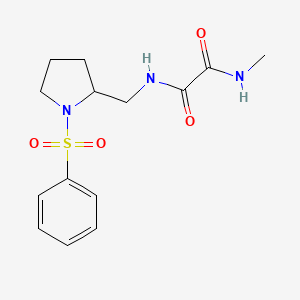
![2-[(1-But-3-enylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2726788.png)

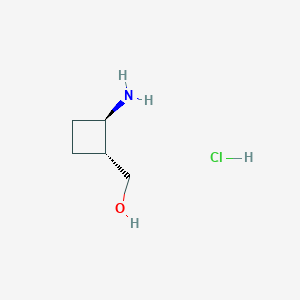

![3-benzyl-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726793.png)